REACTION_SMILES
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[CH2:49]([Cl:50])[Cl:51].[CH2:8]([c:9]1[c:10]([CH2:11][CH3:12])[c:13]([O:14][CH3:15])[c:16]2[c:17]([cH:18][cH:19][cH:20][cH:21]2)[c:22]1[OH:23])[CH3:24].[CH3:1][CH2:2][N:3]([CH2:4][CH3:5])[CH2:6][CH3:7].[CH3:26][N:27]([CH:28]([CH3:29])[C:30](=[O:31])[OH:32])[CH3:33].[CH:34]1([N:35]=[C:36]=[N:37][CH:38]2[CH2:39][CH2:40][CH2:41][CH2:42][CH2:43]2)[CH2:44][CH2:45][CH2:46][CH2:47][CH2:48]1.[ClH:25]>>[CH3:1][CH2:2][N:3]([CH2:4][CH3:5])[CH2:6][CH2:7][C:30](=[O:31])[OH:32]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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CCc1c(CC)c(OC)c2ccccc2c1O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1c(CC)c(OC)c2ccccc2c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C(=O)O)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C(=NC1CCCCC1)=NC1CCCCC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Type
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product
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Smiles
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CCN(CC)CCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |